5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid is an organic compound with the molecular formula and a molecular weight of 289.76 g/mol. This compound is characterized by the presence of a chloro group and an amino group attached to a benzoic acid structure, making it a member of the benzoic acid derivatives. It is primarily utilized in scientific research and has potential applications in medicinal chemistry, particularly for its biological activity .
5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid falls under the category of benzoic acid derivatives. Its structure includes:
The synthesis of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid typically involves the reaction of 5-chloro-2-aminobenzoic acid with 3-phenylpropylamine. The reaction is generally performed in a solvent like dimethylformamide (DMF) under controlled temperature conditions to promote the formation of the desired product.
5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid can undergo various chemical transformations:
The reaction conditions are typically optimized to enhance yield and selectivity while minimizing side reactions.
The mechanism of action for 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid involves its interaction with specific biological targets, such as enzymes or receptors. This compound may act as an inhibitor or activator, influencing various biological pathways, including those related to inflammation and microbial activity . The specific pathways depend on the biological context and application being studied.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound .
5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid has several applications in scientific research:
5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid and its structural analogs (e.g., NPPB) function as potent agonists of the GPR35 receptor, an orphan G protein-coupled receptor implicated in metabolic and inflammatory processes. The compound activates Gi/o and G16 proteins in recombinant HEK293 cell systems, triggering downstream signaling cascades. Gi/o activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, while G16 coupling stimulates phospholipase Cβ (PLCβ). This dual pathway activation results in phosphoinositide (PI) hydrolysis and subsequent intracellular calcium (Ca²⁺) mobilization [3].
Table 1: GPR35 Signaling Pathways in HEK293 Cells
G Protein | Downstream Effector | Second Messenger | Functional Outcome |
---|---|---|---|
Gi/o | Adenylyl cyclase | ↓ cAMP | Metabolic regulation |
G16 | Phospholipase Cβ | ↑ IP₃/DAG | Calcium mobilization |
Notably, calcium mobilization exhibits species-specific efficacy. In human GPR35 models, the compound induces a robust Ca²⁺ flux (EC₅₀ = 1.2 µM), while rodent models show reduced sensitivity (rat EC₅₀ = 8.7 µM; mouse EC₅₀ = 15.3 µM). This divergence is attributed to sequence variations in the receptor’s ligand-binding pocket, impacting therapeutic translation [3] [7].
The compound exhibits broad-spectrum ion channel modulation, with its most characterized activity being voltage-dependent chloride channel (ClC) blockade. Electrophysiological studies confirm direct inhibition of ClC-2, ClC-KB, and calcium-activated chloride channels (CaCCs) in epithelial and cancer cell lines. At concentrations of 10–100 µM, it reduces chloride conductance by >80%, altering cellular membrane potential and volume regulation [7].
Table 2: Ion Channel Modulation Profiles
Channel Type | Inhibition Efficacy | Functional Implications |
---|---|---|
ClC-2 | IC₅₀ = 28 µM | Disrupted transepithelial Cl⁻ transport |
ClC-KB | IC₅₀ = 42 µM | Impaired renal concentrating ability |
CaCCs (TMEM16A) | IC₅₀ = 15 µM | Reduced secretory activity in epithelia |
This blockade disrupts electrochemical gradients critical for nutrient uptake and proliferation. In cancer models, chloride efflux inhibition depolarizes mitochondrial membranes, suppressing ATP synthesis and sensitizing cells to apoptosis [7].
The compound impedes angiogenesis by targeting endothelial cell proliferation pathways. It downregulates VEGF-induced phosphorylation of VEGFR2 and ERK1/2 in human umbilical vein endothelial cells (HUVECs) at IC₅₀ values of 5–10 µM. Concomitantly, it suppresses hypoxia-inducible factor 1α (HIF-1α) stabilization, reducing angiogenic gene expression (e.g., VEGF, PDGF) [7].
Key Mechanisms:
In vitro, this reduces endothelial tube formation by 70% at 20 µM, demonstrating potent anti-angiogenic activity relevant to cancer and retinopathies [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9